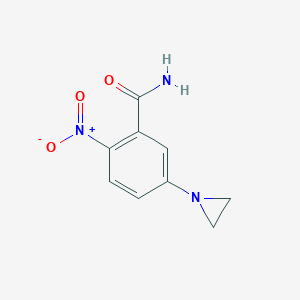

5-(Aziridin-1-yl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Aziridin-1-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Mechanism

The primary mechanism of action involves the formation of DNA crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell death. The compound's efficacy is dependent on its activation by biological reducing agents such as NAD(P)H and reduced thiols. In vitro studies have demonstrated that both the hydroxylamine and nitroso forms of the compound induce cytotoxicity and DNA interstrand crosslinking in cell cultures .

Cancer Therapy

One of the most promising applications of 5-(Aziridin-1-yl)-2-nitrobenzamide is in the field of cancer therapy. The compound has been investigated as a potential chemotherapeutic agent due to its ability to target tumor cells selectively.

Case Study: Prodrug Activation in Tumor Cells

Research has shown that when administered in vivo, the compound can be activated by specific enzymes present in tumor cells, enhancing its cytotoxic effects. For example, studies involving the use of E. coli nitroreductase (NTR) as a biocatalyst have demonstrated improved bystander effects in multicellular layers and tumor xenografts .

| Study | Findings |

|---|---|

| Bridgewater et al., 1997 | Demonstrated the bystander effect of NTR on tumor cells. |

| Young et al., 2002 | Clinical trials showing efficacy in combination with NTR-armed adenoviral vectors. |

Prodrug Development

The development of prodrugs such as this compound has opened avenues for targeted drug delivery systems. By linking the active drug to a non-toxic moiety that can be activated selectively within tumor environments, researchers aim to minimize systemic toxicity while maximizing therapeutic outcomes .

Combination Therapies

The compound has been explored in combination with other agents to enhance therapeutic efficacy. For instance, combining it with other chemotherapeutic drugs may lead to synergistic effects that improve patient outcomes.

Case Study: Combination with Nitrogen Mustards

Research indicates that compounds like SN 23862 (a nitrogen mustard derivative) exhibit superior cytotoxic potency when used alongside this compound. This combination leverages the unique metabolic pathways activated by NTR, resulting in enhanced drug effectiveness against resistant cancer types .

化学反応の分析

Bioreduction Pathways

The compound’s cytotoxic activity depends on enzymatic reduction of its nitro groups.

Activation by Nitroreductases

-

Type I Enzymes : FMN-dependent nitroreductases (NTRs) catalyze a four-electron reduction of the 4-nitro group to a hydroxylamine (-NHOH) via a nitroso intermediate (-NO) . This oxygen-insensitive process enables activation in both aerobic and anaerobic environments.

-

Type II Enzymes : FAD/FMN-dependent NTRs mediate one-electron reductions, forming nitro anion radicals that undergo futile cycling with O₂ to produce superoxide .

Table 1: Reduction Products of 5-(Aziridin-1-yl)-2-nitrobenzamide Derivatives

Oxygen-Dependent Reactivity

The nitroso intermediate (-NO) formed during activation reacts with biological reductants:

-

Re-reduction : NAD(P)H, thiols, or ascorbic acid reduce the nitroso compound back to the hydroxylamine, sustaining cytotoxicity .

-

Hydrogen Peroxide Generation : Spontaneous oxidation of the hydroxylamine releases H₂O₂, contributing to oxidative stress .

Thioester-Mediated DNA Crosslinking

The hydroxylamine derivative reacts with thioesters (e.g., acetyl-CoA) to form DNA-reactive species:

-

Major Product : 4-Amino-5-(aziridin-1-yl)-2-nitrobenzamide (inactive) .

-

Minor Product : 4-(N-Acetoxy)-5-(aziridin-1-yl)-2-nitrobenzamide (DNA crosslinker) .

Key Reaction :

Hydroxylamine+Acetyl CoA→N Acetoxy derivative+CoA SH

This reaction enables DNA interstrand crosslinking only in cellular environments, not in isolated DNA .

Enzyme Kinetics and Substrate Specificity

-

LmNTR Activity : Leishmania major NTR reduces CB1954 and analogs with a preference for substrates bearing aziridinyl and amide groups .

-

Catalytic Efficiency :

Biological Implications

-

Antitumor Activity : The hydroxylamine derivative’s cytotoxicity arises from DNA crosslinking, which is potentiated by acetyl-CoA in vivo .

-

Antimicrobial Activity : Aziridinyl nitrobenzamides show promise against Trypanosoma brucei due to selective activation by parasitic NTRs .

Synthetic Routes

-

Hydroxylamine Synthesis : Improved methods yield 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide via controlled reduction of CB1954 .

-

Nitroso Derivative : Synthesized by oxidation of the hydroxylamine with oxygen or mild oxidizing agents .

Stability and Reactivity Challenges

特性

分子式 |

C9H9N3O3 |

|---|---|

分子量 |

207.19 g/mol |

IUPAC名 |

5-(aziridin-1-yl)-2-nitrobenzamide |

InChI |

InChI=1S/C9H9N3O3/c10-9(13)7-5-6(11-3-4-11)1-2-8(7)12(14)15/h1-2,5H,3-4H2,(H2,10,13) |

InChIキー |

MQDHAZGQZWYFBP-UHFFFAOYSA-N |

正規SMILES |

C1CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。